Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate
Overview
Description
Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate is a chemical compound with the molecular formula C18H19NO4. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate typically involves the reaction of phenylalanine with benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected phenylalanine. This intermediate is then reacted with glycine methyl ester under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide synthesis techniques. These methods ensure high yield and purity, utilizing automated peptide synthesizers and optimized reaction conditions to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically results in the removal of the benzyloxycarbonyl group .
Scientific Research Applications
Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is utilized in studies involving protein structure and function.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs.
Industry: The compound is employed in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Methyl n-[(benzyloxy)carbonyl]alanylvalinate: Another protected amino acid derivative used in peptide synthesis.
N-[(benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: A similar compound with two phenylalanine residues.
Uniqueness
Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate is unique due to its specific structure, which includes both phenylalanine and glycine residues. This combination allows for its use in synthesizing peptides with specific sequences and properties .
Properties
IUPAC Name |
methyl 2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-26-18(23)13-21-19(24)17(12-15-8-4-2-5-9-15)22-20(25)27-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHJUQKRJZLHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297851 | |
Record name | methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4818-07-9 | |
Record name | NSC118497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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